An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dibenzylcyclohexanone and its Precursor
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dibenzylcyclohexanone and its Precursor
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,6-dibenzylcyclohexanone, a saturated alicyclic ketone, and its direct precursor, 2,6-dibenzylidenecyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Distinguishing Between 2,6-Dibenzylcyclohexanone and 2,6-Dibenzylidenecyclohexanone
It is crucial to differentiate between two closely related compounds that are often a source of confusion:
-
2,6-Dibenzylcyclohexanone (CAS RN: 36040-03-6): A saturated ketone where two benzyl groups are attached to the 2 and 6 positions of the cyclohexanone ring.
-
2,6-Dibenzylidenecyclohexanone (CAS RN: 897-78-9): An α,β-unsaturated ketone characterized by two benzylidene groups attached to the 2 and 6 positions of the cyclohexanone ring. This compound serves as a key intermediate in the synthesis of 2,6-dibenzylcyclohexanone.
This guide will first detail the synthesis and properties of the unsaturated precursor, 2,6-dibenzylidenecyclohexanone, followed by a comprehensive section on the synthesis and properties of the saturated target molecule, 2,6-dibenzylcyclohexanone.
2,6-Dibenzylidenecyclohexanone: The Unsaturated Precursor
2,6-Dibenzylidenecyclohexanone is a well-characterized compound, often synthesized via a Claisen-Schmidt condensation. Its derivatives have garnered significant interest in medicinal chemistry.
Synthesis of 2,6-Dibenzylidenecyclohexanone
The most common and efficient method for the synthesis of 2,6-dibenzylidenecyclohexanone is the Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (benzaldehyde) and a ketone (cyclohexanone).
Reaction Scheme:
Caption: Synthesis of 2,6-Dibenzylidenecyclohexanone via Claisen-Schmidt Condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is based on established literature procedures.[1]
-
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, often indicated by the formation of a precipitate.
-
Upon completion, neutralize the reaction mixture by the careful addition of dilute hydrochloric acid.
-
Filter the resulting solid product and wash it with cold water and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/ethyl acetate mixture, to yield a yellow crystalline solid.
-
Physicochemical and Spectroscopic Properties of 2,6-Dibenzylidenecyclohexanone
The following tables summarize the key physical and spectral data for 2,6-dibenzylidenecyclohexanone.
Table 1: Physicochemical Properties of 2,6-Dibenzylidenecyclohexanone
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₈O | [2] |
| Molecular Weight | 274.36 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 118-119 °C | [2] |
| Boiling Point | 469.3 °C at 760 mmHg | N/A |
| Density | 1.15 g/cm³ | N/A |
| Solubility | Soluble in organic solvents like ether, chloroform, and benzene; insoluble in water. | [3] |
Table 2: Spectroscopic Data for 2,6-Dibenzylidenecyclohexanone
| Spectrum | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference(s) |
| ¹H NMR | δ 7.79 (s, 2H, vinyl H), 7.42 (d, 4H, Ar-H), 7.27 (d, 4H, Ar-H), 2.94 (m, 4H, allylic CH₂), 1.80 (m, 2H, CH₂) | [4] |
| ¹³C NMR | δ 190.4 (C=O), 136.9 (vinyl C), 135.5 (Ar-C), 130.6 (Ar-CH), 128.8 (Ar-CH), 28.5 (allylic CH₂), 23.0 (CH₂) | [4] |
| IR (KBr) | ν 1666 (C=O stretch, conjugated), 1606 (C=C stretch), 1575 (Aromatic C=C stretch) | [4] |
| Mass Spec (m/z) | 274 (M⁺) | [5] |
Biological Activities and Applications in Drug Development
Derivatives of 2,6-bis(benzylidene)cyclohexanone have shown a range of biological activities, making them interesting scaffolds for drug discovery.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives against various cancer cell lines, including breast cancer (MDA-MB-231, MCF-7) and neuroblastoma (SK-N-MC).[6]
-
Anti-inflammatory Properties: These compounds have also been investigated for their anti-inflammatory potential, with some derivatives showing strong inhibition of PGE2 and 5-LOX.[4]
-
Other Activities: The α,β-unsaturated ketone moiety makes these compounds versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.[1]
2,6-Dibenzylcyclohexanone: The Saturated Target Compound
2,6-Dibenzylcyclohexanone is the saturated analog of the aforementioned precursor. Its synthesis typically involves the reduction of the double bonds in 2,6-dibenzylidenecyclohexanone.
Synthesis of 2,6-Dibenzylcyclohexanone
The primary route to 2,6-dibenzylcyclohexanone is the reduction of 2,6-dibenzylidenecyclohexanone. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
Reaction Scheme:
Caption: Synthesis of 2,6-Dibenzylcyclohexanone via Reduction.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a generalized procedure based on standard organic chemistry techniques for the reduction of α,β-unsaturated ketones.
-
Materials:
-
2,6-Dibenzylidenecyclohexanone
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
-
Procedure:
-
Dissolve 2,6-dibenzylidenecyclohexanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.
-
Once the reaction is complete (no more hydrogen uptake and disappearance of starting material on TLC), carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,6-dibenzylcyclohexanone.
-
The product can be further purified by recrystallization or column chromatography.
-
Experimental Protocol: Sodium Borohydride Reduction
This protocol is a generalized procedure for the reduction of the carbon-carbon double bonds of an α,β-unsaturated ketone. It's important to note that sodium borohydride can also reduce the ketone to an alcohol, so careful control of reaction conditions is necessary. For selective reduction of the double bonds, other reagents might be more suitable, but NaBH₄ can be used under specific conditions, often in the presence of a catalyst like a nickel salt. A more direct approach would be the 1,4-addition (Michael addition) of a hydride, which is not the primary reactivity of NaBH₄. Catalytic hydrogenation is generally the more reliable method for this transformation.
Physicochemical and Spectroscopic Properties of 2,6-Dibenzylcyclohexanone
The following tables summarize the key physical and predicted spectral data for 2,6-dibenzylcyclohexanone.
Table 3: Physicochemical Properties of 2,6-Dibenzylcyclohexanone
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₂O | [7] |
| Molecular Weight | 278.39 g/mol | [7] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 420.1 °C at 760 mmHg | [7] |
| Density | 1.072 g/cm³ | [7] |
| Flash Point | 182.3 °C | [7] |
Table 4: Predicted Spectroscopic Data for 2,6-Dibenzylcyclohexanone
Note: The following are predicted values based on standard chemical shift correlations and may vary from experimental data.
| Spectrum | Predicted Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) |
| ¹H NMR | δ 7.30-7.10 (m, 10H, Ar-H), 3.10-2.80 (m, 4H, benzylic CH₂), 2.50-2.20 (m, 2H, CH adjacent to C=O), 2.00-1.60 (m, 6H, cyclohexyl CH₂) |
| ¹³C NMR | δ 212 (C=O), 140 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 126 (Ar-CH), 50 (CH adjacent to C=O), 38 (benzylic CH₂), 30 (cyclohexyl CH₂), 25 (cyclohexyl CH₂) |
| IR (KBr) | ν ~1710 (C=O stretch, saturated ketone), ~3030 (Aromatic C-H stretch), ~2930, 2860 (Aliphatic C-H stretch) |
| Mass Spec (m/z) | 278 (M⁺), 187 (M - benzyl), 91 (benzyl) |
Stereochemistry of 2,6-Dibenzylcyclohexanone
The reduction of 2,6-dibenzylidenecyclohexanone can lead to the formation of both cis and trans isomers of 2,6-dibenzylcyclohexanone. The stereochemical outcome is dependent on the reaction conditions and the catalyst used. The cis and trans isomers can be distinguished by their physical properties and spectroscopic data, particularly by ¹H NMR spectroscopy.
Biological Activities and Applications in Drug Development
The biological activities of 2,6-dibenzylcyclohexanone are not as extensively studied as its unsaturated precursor. However, the cyclohexanone core is a common motif in various biologically active molecules. Further research into the pharmacological profile of 2,6-dibenzylcyclohexanone and its derivatives could reveal potential applications in drug discovery.
Summary and Outlook
This technical guide has provided a detailed overview of the synthesis and properties of 2,6-dibenzylidenecyclohexanone and its saturated derivative, 2,6-dibenzylcyclohexanone. The Claisen-Schmidt condensation provides a straightforward route to the unsaturated precursor, which is a valuable starting material for the synthesis of the saturated target compound via reduction.
While the properties and applications of 2,6-dibenzylidenecyclohexanone derivatives are well-documented, particularly in the context of anticancer and anti-inflammatory research, the saturated analog, 2,6-dibenzylcyclohexanone, remains a less explored molecule. The experimental protocols and predicted spectral data provided in this guide offer a solid foundation for researchers interested in the synthesis and further investigation of this compound and its potential applications in medicinal chemistry and materials science. Future work should focus on the detailed experimental characterization of 2,6-dibenzylcyclohexanone and the exploration of its pharmacological profile.
References
- 1. dspace.kuet.ac.bd [dspace.kuet.ac.bd]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. 2,6-Dibenzylidenecyclohexanone | C20H18O | CID 1550330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
